molecular formula C25H22N6O2 B2894747 N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396764-91-2

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2894747
CAS RN: 1396764-91-2
M. Wt: 438.491
InChI Key: IFSXALUHZCWLKB-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H22N6O2 and its molecular weight is 438.491. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives of the compound and evaluated their antimicrobial activities. For instance, Fandaklı et al. (2012) synthesized 1,2,4-triazol-3-one derivatives and screened them for antimicrobial activity, demonstrating that Mannich bases showed good activity against test microorganisms compared to ampicillin (Fandaklı et al., 2012). Similarly, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, showing good or moderate antimicrobial activity for the compounds screened (Bayrak et al., 2009).

Anticancer and Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents. This study highlighted the synthesis process and the structure-activity relationship (SAR), with several compounds showing potent antiproliferative activities (Rahmouni et al., 2016).

Antiallergic Agents

Menciu et al. (1999) prepared a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides in search of novel antiallergic compounds. The study found that one of the amides was significantly more potent than astemizole in the ovalbumin-induced histamine release assay, showcasing its potential as an effective antiallergic agent (Menciu et al., 1999).

PI3K Inhibitors for Anticancer Therapy

Wang et al. (2015) modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea to reduce toxicity and retain antiproliferative activity against cancer cell lines. This modification suggests a pathway to develop potent PI3K inhibitors with reduced toxicity for cancer therapy (Wang et al., 2015).

Mechanism of Action

Target of Action

The compound, N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mode of action would depend on the specific target(s) that this compound interacts with.

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . Depending on the specific target(s) of this compound, it could potentially affect a variety of biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific target(s) and mode of action. Given the broad range of biological activities exhibited by indole derivatives , this compound could potentially have a variety of molecular and cellular effects.

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O2/c1-33-22-12-5-4-11-21(22)31-24(20-10-6-7-14-26-20)23(29-30-31)25(32)27-15-13-17-16-28-19-9-3-2-8-18(17)19/h2-12,14,16,28H,13,15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSXALUHZCWLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

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